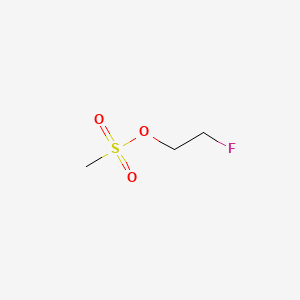
2-Fluoroethyl methanesulfonate
Overview
Description
2-Fluoroethyl methanesulfonate is a clear, colorless liquid. It has a CAS Number of 461-31-4 and a molecular weight of 142.15 .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, one method involves the reaction of 2-fluoroethanol with 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine at 120°C for 24 hours . Another method involves the reaction of 3-chloro-5-hydroxybenzaldehyde with potassium carbonate in DMF at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C3H7FO3S . The InChI Code is 1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 and the InChI key is DLFIXPTUMHDGCB-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can react with alcohols such as methanol, ethanol, or isopropanol to form alkyl sulfonates .Physical and Chemical Properties Analysis
This compound has a boiling point of 152-153 °C and a density of 1.28 g/mL. It is slightly soluble in water but highly soluble in organic solvents such as benzene, chloroform, and ether.Scientific Research Applications
Antineoplastic Activity
2-Fluoroethyl methanesulfonate has been identified as highly effective against P388 leukemia cells in vivo. However, it is noted to be more toxic compared to other compounds in the same category. This compound's antineoplastic (anti-cancer) properties make it a significant subject in the field of medicinal chemistry (Shealy, Krauth, & Laster, 1984).
Chemical Synthesis
This compound has been explored as a part of various chemical synthesis processes. Its involvement in the preparation of different types of 2-haloethylating agents for cancer chemotherapy highlights its significance in developing new medicinal compounds (Shealy, Krauth, Struck, & Montgomery, 1983).
Biochemical Reactions
Methanesulfonyl fluoride, a compound related to this compound, is an oxydiaphoric inhibitor of acetylcholinesterase. The way it reacts with enzymes to produce a methanesulfonyl enzyme derivative has been studied, indicating the compound's utility in understanding enzyme interactions (Kitz & Wilson, 1963).
Environmental Chemistry
This compound's role in environmental chemistry, especially in the context of methanesulfonic acid, has been explored. Methanesulfonic acid is significant in the biogeochemical cycling of sulfur, and its derivatives, like this compound, are of interest in microbial metabolism studies (Kelly & Murrell, 1999).
Electrochemistry
The effect of fluorosurfactant additives during Cu-Sn codeposition from methanesulfonic acid, where this compound may play a role, has been a subject of study. These studies provide insights into the adsorption and desorption processes of surfactants in electrochemical settings (Pewnim & Roy, 2015).
Material Science
In material science, this compound derivatives have been used in the generation of o-quinodimethanes, indicating its role in the synthesis of novel organic materials (Shirakawa & Sano, 2014).
Analytical Chemistry
The compound's derivatives have also been used in analytical chemistry, as seen in the study of the fluorescence response of N-methylacridone for methanesulfonic acid. Such studies demonstrate the utility of these compounds in developing sensitive detection methods for specific chemicals (Masuda, Uda, Kamochi, & Takadate, 2005).
Mechanism of Action
Target of Action
It is known that this compound is used in various chemical reactions due to its properties as a fluorinated alkylating agent .
Mode of Action
As an alkylating agent, it is likely to interact with its targets by introducing alkyl radicals into biologically active molecules .
Result of Action
As an alkylating agent, it is expected to modify the structure of its target molecules, potentially altering their function .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
The safety information for 2-Fluoroethyl methanesulfonate includes pictograms GHS06 and GHS08, with a signal word of "Danger" . The hazard statements are H301, H340, and H351, and the precautionary statements are P201, P202, P264, P270, P281, P301+P310, P308+P313, P330, P405, and P501 .
Relevant Papers The relevant papers on this compound include studies on its use as an anesthetic agent , its role in the global biogeochemical sulfur cycle , and its potential use in phytoremediation .
Properties
IUPAC Name |
2-fluoroethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFIXPTUMHDGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196717 | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-31-4 | |
| Record name | Ethanol, 2-fluoro-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroethyl methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


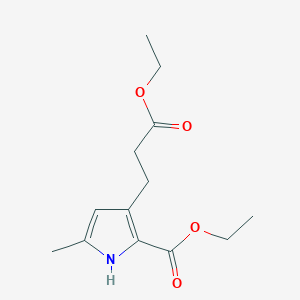
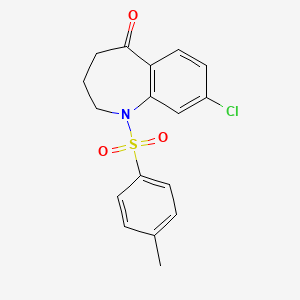


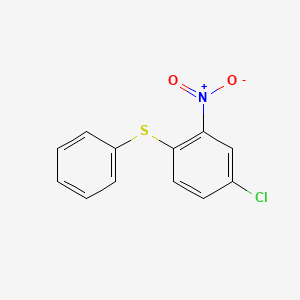
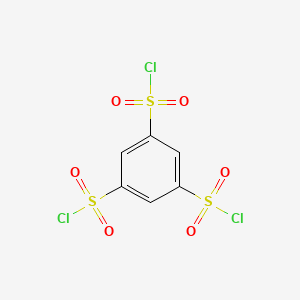
![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)
![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)
![Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1596098.png)


![5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-](/img/structure/B1596105.png)


